Fmoc-D-alanyl chloride

Descripción general

Descripción

Fmoc-D-alanyl chloride is a derivative of amino acids used extensively in peptide synthesis. It is part of a broader category of Fmoc-amino acid chlorides, which serve as intermediates in the production of various peptide-related compounds. These compounds are characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protective group, which is crucial for the temporary protection of the amino group during peptide chain elongation .

Synthesis Analysis

The synthesis of Fmoc-amino acid chlorides, including Fmoc-D-alanyl chloride, typically involves the reaction of Fmoc-protected amino acids with reagents such as 9-fluorenylmethylchloroformate or phosgene . An alternative method includes the reaction of Fmoc-chloride with sodium azide followed by the free amino acid, which helps to eliminate side reactions such as dipeptide formation . These methods provide a pathway to synthesize various esters and peptidyl carbamates, expanding the utility of Fmoc-amino acid chlorides in peptide synthesis .

Molecular Structure Analysis

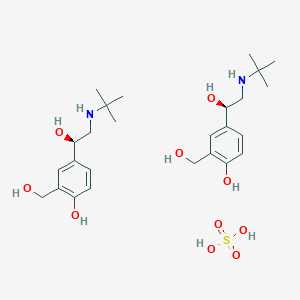

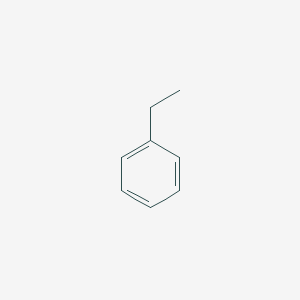

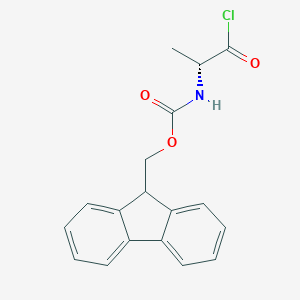

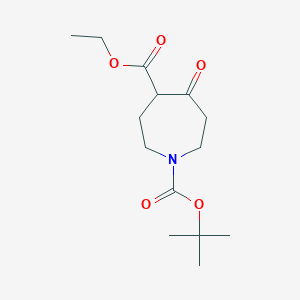

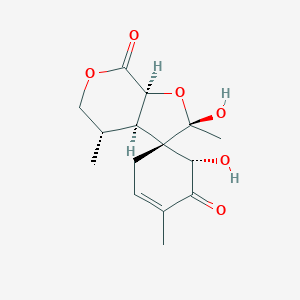

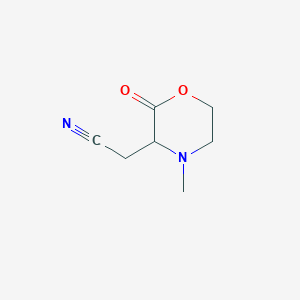

The molecular structure of Fmoc-D-alanyl chloride is characterized by the Fmoc group attached to the nitrogen atom of the D-alanine, with a chloride atom linked to the carbonyl carbon. This structure is pivotal for its reactivity and its role in peptide synthesis, as the Fmoc group can be removed under basic conditions without affecting the peptide chain .

Chemical Reactions Analysis

Fmoc-amino acid chlorides, including Fmoc-D-alanyl chloride, are highly reactive intermediates that can be converted into various esters or used directly in peptide coupling reactions . They can react with HOBt and tertiary amines to form N-hydroxybenzotriazole esters in situ, which are then used in solid-phase peptide synthesis . Additionally, they can be used to synthesize peptidyl carbamates and are involved in the preparation of cyclic peptides and peptidomimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-alanyl chloride are influenced by the protective Fmoc group. This group increases the compound's stability and solubility in organic solvents, which is advantageous for solid-phase peptide synthesis . The reactivity of the chloride allows for efficient coupling reactions, often without the need for additional bases or activation reagents . The Fmoc group can be removed under mild basic conditions, such as with piperidine or DBU, which is a critical step in the synthesis of peptides on solid supports .

Aplicaciones Científicas De Investigación

1. Hydrogel Formation

- Application Summary : Fmoc-functionalized amino acids and peptides, including Fmoc-D-alanyl chloride, can self-assemble to form biofunctional hydrogel materials in aqueous media. These hydrogels can be used to fabricate various biofunctional materials .

- Methods of Application : The self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine was studied. The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

- Results or Outcomes : The study found that short peptides bearing an aromatic group at their N-termini have a robust potential to self-assemble into supramolecular nanostructures under aqueous conditions with subsequent hydrogel formation .

2. Solid Phase Peptide Synthesis (SPPS)

- Application Summary : Fmoc-D-alanyl chloride is used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities. This is particularly useful when unnatural modifications or introduction of site-specific tags are required .

- Methods of Application : In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. It is a temporary protecting group of the amino function, removed at each step of the synthesis .

- Results or Outcomes : Synthetic peptides produced through SPPS have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .

3. Suppression of Diketopiperazine Formation

- Application Summary : Fmoc-D-alanyl chloride is used in Solid Phase Peptide Synthesis (SPPS) to suppress the formation of diketopiperazine (DKP), a common side reaction .

- Methods of Application : An alternative Fmoc-removal solution, 2% DBU (1,8-diazabicyclo [5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone), was used to drastically reduce DKP formation compared to the conventional 20% piperidine/DMF (dimethylformamide) .

- Results or Outcomes : The study found that this alternative Fmoc-removal solution led to a significant reduction in DKP formation, improving the efficiency of peptide synthesis .

4. Fmoc Protection of Amines and Amino Acids

- Application Summary : Fmoc-D-alanyl chloride can be used for the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols in aqueous media under mild and catalyst-free conditions .

- Methods of Application : The reaction proved to be chemoselective in the presence of ambident nucleophiles .

- Results or Outcomes : This method provides an environmentally friendly approach to the Fmoc protection of amines and amino acids .

5. Analytical Uses

- Application Summary : Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

- Methods of Application : The reaction involves the use of Fmoc-Cl, but it requires that excess Fmoc-Cl be removed before an analysis of fluorescence .

- Results or Outcomes : This method allows for the analysis of certain UV-inactive compounds .

6. Suppression of Diketopiperazine Formation

- Application Summary : Fmoc-D-alanyl chloride is used in Solid Phase Peptide Synthesis (SPPS) to suppress the formation of diketopiperazine (DKP), a common side reaction .

- Methods of Application : An alternative Fmoc-removal solution, 2% DBU (1,8-diazabicyclo [5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone), was used to drastically reduce DKP formation compared to the conventional 20% piperidine/DMF (dimethylformamide) .

- Results or Outcomes : The study found that this alternative Fmoc-removal solution led to a significant reduction in DKP formation, improving the efficiency of peptide synthesis .

7. Fmoc Protection of Amines and Amino Acids

- Application Summary : Fmoc-D-alanyl chloride can be used for the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols in aqueous media under mild and catalyst-free conditions .

- Methods of Application : The reaction proved to be chemoselective in the presence of ambident nucleophiles .

- Results or Outcomes : This method provides an environmentally friendly approach to the Fmoc protection of amines and amino acids .

8. Analytical Uses

- Application Summary : Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

- Methods of Application : The reaction involves the use of Fmoc-Cl, but it requires that excess Fmoc-Cl be removed before an analysis of fluorescence .

- Results or Outcomes : This method allows for the analysis of certain UV-inactive compounds .

Safety And Hazards

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCMGTXVCJCH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456371 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-alanyl chloride | |

CAS RN |

144073-15-4 | |

| Record name | Fmoc-D-alanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)